
Cicloprolol
Vue d'ensemble
Description
Cicloprolol, also known as cycloprolol, is a β-adrenergic receptor antagonist (beta blocker) that was developed as an antihypertensive agent. Despite its promising pharmacological profile, it was never marketed. The compound is known for its weak partial agonist or intrinsic sympathomimetic activity at β-adrenergic receptors, which is higher than many other beta blockers but lower than xamoterol .
Méthodes De Préparation
Cicloprolol can be synthesized starting from 4-benzyloxyphenol. The synthetic route involves several steps, including the formation of the cyclopropylmethoxy group and the attachment of the isopropylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions
Analyse Des Réactions Chimiques
Cicloprolol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cardiovascular Applications
1. Heart Rate and Blood Pressure Regulation
Cicloprolol has been shown to affect heart rate and blood pressure in several studies. In a clinical trial involving normal male volunteers, this compound was administered in varying doses (25 mg, 50 mg, 100 mg). The findings indicated that all doses above 2.5 mg effectively reduced exercise-induced tachycardia, with no significant increase in efficacy beyond 50 mg. Notably, this compound increased resting heart rate and systolic blood pressure in a dose-dependent manner, suggesting its utility in managing certain cardiovascular conditions .
Dose (mg) | Effect on Exercise Tachycardia | Effect on Resting Heart Rate | Effect on Systolic Blood Pressure |
---|---|---|---|
25 | Reduced | Increased | Increased |
50 | Reduced | Increased | Increased |
100 | Reduced | Increased | Increased |
2. Impact on Intraocular Pressure
This compound has also been studied for its effects on intraocular pressure (IOP). A double-blind placebo-controlled study involving healthy volunteers demonstrated that oral doses of this compound (50 mg and 100 mg) significantly reduced IOP during exercise without altering resting heart rate or blood pressure. This suggests potential applications in treating conditions like glaucoma .
Neuropharmacological Applications
3. Memory Consolidation Studies
Research indicates that this compound may influence memory consolidation through its action on adrenergic receptors. In animal studies, the administration of beta-adrenergic receptor antagonists, including this compound, showed impairments in the consolidation of fear memories. This highlights the compound's potential role in neuropharmacology and its implications for conditions characterized by memory deficits .
Clinical Case Studies
4. Case Study: Heart Failure Management
In a pooled analysis of beta-blockers for chronic heart failure (CHF), this compound's partial agonist activity was noted to contribute to improved outcomes in patients. Although specific data on this compound was limited, the overall evidence suggested that beta-blockade can reduce mortality rates in CHF patients, indicating potential benefits of this compound within this therapeutic context .
Summary of Findings
This compound presents diverse applications in both cardiovascular and neuropharmacological domains. Its ability to regulate heart rate and blood pressure, along with its effects on intraocular pressure and memory consolidation, positions it as a valuable compound for further research and clinical application.
Mécanisme D'action
Cicloprolol exerts its effects by selectively binding to β1-adrenergic receptors, which are primarily located in the heart. This binding inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and cardiac output. The partial agonist activity of this compound allows it to maintain a baseline level of sympathetic activity, which can be beneficial in conditions like heart failure where complete blockade of sympathetic activity might be detrimental .
Comparaison Avec Des Composés Similaires
Cicloprolol is similar to other beta blockers such as metoprolol, atenolol, and betaxolol. it is unique in its higher intrinsic sympathomimetic activity compared to many other beta blockers. This makes it particularly interesting for research into conditions where maintaining some level of sympathetic activity is beneficial .
Metoprolol: A widely used beta blocker with lower intrinsic sympathomimetic activity.
Atenolol: Another beta blocker with high selectivity for β1-adrenergic receptors but without partial agonist activity.
Betaxolol: Chemically similar to this compound but with different pharmacological properties.
This compound’s unique profile makes it a valuable compound for research, despite its lack of commercial use.
Activité Biologique
Cicloprolol is a selective beta-1 adrenergic antagonist primarily utilized in the treatment of cardiovascular diseases. This compound exhibits unique pharmacological properties that contribute to its therapeutic efficacy, particularly in managing hypertension and heart failure. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications, supported by research findings and case studies.
This compound functions primarily as a beta-1 adrenergic receptor antagonist . Its selectivity for beta-1 receptors, predominantly located in the heart, allows it to effectively reduce heart rate and myocardial contractility. This action is beneficial for patients with conditions such as:
- Hypertension : By lowering blood pressure through decreased cardiac output.
- Heart Failure : Improving outcomes by reducing the workload on the heart.
Additionally, this compound possesses intrinsic sympathomimetic activity (ISA) , which enables it to partially stimulate beta-adrenergic receptors while blocking them. This dual action can help maintain cardiac output during stress while preventing excessive heart rate increases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Chemical Structure : C18H29NO4, featuring a cyclopropylmethoxy group and a phenoxy moiety.
- Metabolism : this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Bioavailability : The compound's bioavailability is enhanced through specific synthetic pathways that optimize its therapeutic potential.
Biological Activity and Therapeutic Applications
Research has indicated several significant biological activities associated with this compound:
-
Cardiovascular Effects :
- Reduces heart rate and myocardial oxygen demand.
- Improves exercise tolerance in patients with heart failure.
- Exhibits cardioprotective effects due to its antioxidant properties.
-
Antioxidant Properties :
- This compound has been shown to mitigate oxidative stress in cardiac tissues, which is crucial for preventing myocardial damage during ischemic events.
- Clinical Studies :
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with chronic heart failure showed significant improvement in symptoms and exercise capacity after switching from a non-selective beta-blocker to this compound. The patient reported reduced fatigue and improved quality of life metrics.
- Case Study 2 : In a cohort study involving elderly patients with hypertension, this compound was associated with lower incidences of adverse effects such as bradycardia and fatigue compared to other beta-blockers .
Comparative Analysis
To better understand the position of this compound among other beta-blockers, a comparison table is provided below:
Compound | Selectivity | ISA | Antioxidant Activity | Clinical Use |
---|---|---|---|---|
This compound | Beta-1 | Yes | Yes | Hypertension, Heart Failure |
Metoprolol | Beta-1 | No | Limited | Hypertension, Heart Failure |
Carvedilol | Non-selective | Yes | Yes | Heart Failure |
Atenolol | Beta-1 | No | No | Hypertension |
Propriétés
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJPKHYZWRRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63686-79-3 (hydrochloride) | |
Record name | Cicloprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70867026 | |
Record name | Cicloprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94651-09-9, 63659-12-1, 91094-14-3 | |
Record name | Cicloprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94651-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cicloprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SL 75177-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091094143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicloprolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094651099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicloprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICLOPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K2ACH4U3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.